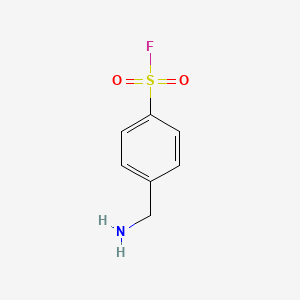

4-(Aminomethyl)benzenesulfonyl fluoride

Description

Significance within Sulfonyl Fluoride (B91410) Chemistry and Chemical Biology Research

4-(Aminomethyl)benzenesulfonyl fluoride is a key compound within the broader class of sulfonyl fluorides, which have gained significant traction as versatile tools in chemical biology and molecular pharmacology. rsc.orgnih.gov The utility of sulfonyl fluorides stems from their unique balance of stability and reactivity. researchgate.net They are notably stable in aqueous environments, a crucial property for biological applications, yet can be activated to react with nucleophilic residues on proteins. rsc.orgresearchgate.net This "privileged" reactivity allows them to form stable covalent bonds with a variety of amino acid side chains, including serine, threonine, lysine, tyrosine, cysteine, and histidine. rsc.orgnih.govacs.org This contrasts with other covalent modifiers that may be more limited in their targets. nih.gov

The aminomethyl group in this compound provides a site for further chemical modification, allowing for the attachment of reporter tags, affinity labels, or other molecular probes. This adaptability makes it a valuable scaffold for designing targeted covalent inhibitors and activity-based probes to study enzyme function and identify new drug targets. rsc.orgnih.gov The benzene (B151609) sulfonyl fluoride core provides a stable and moderately reactive warhead, a desirable characteristic for covalent binders. enamine.net The ability to tune the reactivity of the sulfonyl fluoride group through substitution on the aromatic ring further enhances its utility in developing selective probes. enamine.net

The applications of sulfonyl fluorides, including this compound, are expanding and encompass several key areas of research:

Covalent Enzyme Inhibition: Their ability to form stable covalent adducts with active site residues makes them effective irreversible inhibitors of various enzymes, particularly proteases. rsc.orgnih.gov

Target Identification and Validation: As chemical probes, they can be used to identify the protein targets of small molecules and validate their biological relevance. rsc.orgnih.gov

Mapping Enzyme Binding Sites: By covalently modifying binding sites, they help in elucidating the structure and function of enzyme active sites and allosteric pockets. rsc.orgnih.gov

The development of "click chemistry," specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, has further broadened the applications of sulfonyl fluorides in synthesizing diverse chemical libraries for drug discovery and materials science. researchgate.netacs.org

Historical Context of Research on Aminomethyl/Aminoethyl Benzenesulfonyl Fluoride Analogues in Biological Systems

The exploration of aminomethyl and aminoethyl benzenesulfonyl fluoride analogues in biological systems is rooted in the broader history of using sulfonyl fluorides as enzyme inhibitors. A notable analogue, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), emerged as a significant tool in biochemistry in the early 1990s. wikipedia.org AEBSF is a water-soluble, irreversible inhibitor of serine proteases such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin. wikipedia.org

The development of AEBSF was a significant advancement over previously used serine protease inhibitors like phenylmethylsulfonyl fluoride (PMSF). AEBSF offers several advantages, including greater stability in aqueous solutions at low pH and lower toxicity, making it more suitable for a wide range of biochemical and cell culture applications. wikipedia.orgthomassci.commpbio.com

Early research on AEBSF and related compounds focused on their mechanism of action, which involves the covalent modification of the hydroxyl group of serine residues in the active site of proteases. wikipedia.org However, subsequent studies revealed that it can also react with other nucleophilic residues like tyrosine, lysine, and histidine. wikipedia.org

A structure-function study of AEBSF analogues highlighted the critical role of the sulfonyl fluoride group for their inhibitory activity. nih.gov This research also indicated that compounds with an aminoalkylbenzene structure were more potent than those with an amidinobenzene moiety. nih.gov

The utility of these compounds extends beyond protease inhibition. For instance, AEBSF has been instrumental in studying cholesterol regulation by its ability to inhibit Site-1-protease (S1P), a key enzyme in the activation of sterol regulatory element-binding proteins (SREBPs). wikipedia.org It has also been shown to inhibit the activation of NADPH oxidase, a crucial enzyme in the oxidative burst of phagocytes, by interfering with the binding of cytosolic components to cytochrome b559. nih.gov

The historical development and characterization of compounds like AEBSF have laid the groundwork for the design and application of more sophisticated sulfonyl fluoride-based probes, including this compound, in contemporary chemical biology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

32752-18-4 |

|---|---|

Molecular Formula |

C7H8FNO2S |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-(aminomethyl)benzenesulfonyl fluoride |

InChI |

InChI=1S/C7H8FNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H,5,9H2 |

InChI Key |

KAZMFFUBWJKPDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)S(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Aminomethyl Benzenesulfonyl Fluoride

Established Synthetic Routes to the Core 4-(Aminomethyl)benzenesulfonyl Fluoride (B91410) Scaffold

The synthesis of 4-(aminomethyl)benzenesulfonyl fluoride is not typically a single-step process but is achieved through well-established multi-step sequences starting from readily available commercial materials. The primary strategies involve the timely introduction of the aminomethyl group and the formation of the sulfonyl fluoride moiety. Two common retrosynthetic approaches are outlined below.

Route A: From 4-Methylbenzenesulfonyl Chloride

This route begins with p-toluenesulfonyl chloride (tosyl chloride) and involves the functionalization of the methyl group.

Fluorination: The initial step is the conversion of the sulfonyl chloride to the more stable sulfonyl fluoride. This is typically accomplished by nucleophilic substitution using a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂) in an appropriate solvent.

Benzylic Bromination: The methyl group of the resulting 4-methylbenzenesulfonyl fluoride is activated for radical halogenation. Using a radical initiator such as azobisisobutyronitrile (AIBN) and a bromine source like N-bromosuccinimide (NBS), the benzylic position is brominated to yield 4-(bromomethyl)benzenesulfonyl fluoride.

Amination: The final step involves the displacement of the bromide with an amino group. This can be achieved through various methods, such as the Gabriel synthesis (using potassium phthalimide (B116566) followed by hydrolysis) or by reaction with sodium azide (B81097) to form an intermediate benzyl (B1604629) azide, which is subsequently reduced to the primary amine using a reducing agent like triphenylphosphine (B44618) (Staudinger reaction) or by catalytic hydrogenation.

Route B: From 4-Cyanobenzenesulfonyl Chloride

This alternative route utilizes a nitrile group as a precursor to the aminomethyl functionality.

Fluorination: Similar to the first route, 4-cyanobenzenesulfonyl chloride is converted to 4-cyanobenzenesulfonyl fluoride using a suitable fluorinating agent.

Nitrile Reduction: The cyano group is then reduced to a primary aminomethyl group. This transformation can be effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation over a metal catalyst such as Raney nickel or palladium on carbon.

The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. Both pathways rely on robust and well-documented chemical transformations.

Functional Group Interconversions and Derivatization Strategies

The synthetic utility of this compound lies in the differential reactivity of its two functional groups. The primary amine serves as a versatile nucleophilic handle for attaching various molecular entities through amide bond formation, alkylation, or reductive amination. In contrast, the sulfonyl fluoride group is a moderately reactive electrophile, primarily utilized for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which allows for the covalent modification of nucleophilic residues in biological macromolecules.

The aminomethyl group is an ideal site for the covalent attachment of reporter molecules and affinity tags, which are essential tools for visualizing and isolating biological targets.

Reporter Tags: Fluorescent dyes are commonly introduced to create probes for fluorescence microscopy, flow cytometry, and other bio-imaging applications. This is typically achieved by reacting the amino group of this compound with an N-hydroxysuccinimide (NHS) ester or a carboxylic acid derivative of a fluorophore (e.g., TAMRA, fluorescein, or cyanine (B1664457) dyes). Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitate this amide bond formation. exlibrisgroup.com

Affinity Labels: Affinity tags, such as biotin (B1667282), are used for the purification and isolation of target proteins. A common strategy involves acylating the amino group with an activated biotin derivative, like biotin-NHS ester. The resulting biotinylated probe can then be used to capture its cellular binding partners on streptavidin-coated beads for subsequent identification and analysis.

| Derivatization Strategy | Reagent Type | Linkage Formed | Application |

| Fluorescent Labeling | Fluorophore-NHS ester or Fluorophore-COOH + Coupling Agent | Amide | Bio-imaging, Target Visualization |

| Affinity Labeling | Biotin-NHS ester | Amide | Target Pull-down, Protein Isolation |

The orthogonal reactivity of the amino and sulfonyl fluoride groups makes this compound an excellent scaffold for creating multi-functional chemical probes. These probes are often designed with a modular architecture comprising a targeting ligand, a reactive warhead, and sometimes a linker.

In this context, the amino group can be used to install the targeting moiety. For example, a carboxylic acid-containing molecule known to bind a specific protein can be coupled to the aminomethyl group. This positions the sulfonyl fluoride "warhead" to react covalently with a nearby nucleophilic amino acid residue (such as lysine, serine, or tyrosine) on the target protein via the SuFEx reaction. This strategy has been employed in the development of covalent inhibitors and activity-based probes for various enzymes and protein targets.

To further enhance its utility in complex biological systems, the this compound scaffold can be derivatized to include an additional, orthogonal "clickable" handle, such as an alkyne or an azide. This creates a tri-functional building block for advanced bioconjugation strategies.

The preparation of these monomers is achieved by chemoselectively modifying the amino group while preserving the sulfonyl fluoride. For instance, reacting this compound with pentynoic acid or an azide-containing carboxylic acid under standard amide coupling conditions yields a monomer that possesses:

A sulfonyl fluoride group for SuFEx chemistry.

An alkyne or azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition.

A stable amide bond linker.

These "clickable" aryl sulfonyl fluoride monomers are powerful tools in chemical biology. They allow for a multi-step labeling strategy where a probe can first be covalently attached to its protein target via SuFEx, and then a secondary reporter or affinity tag (containing the complementary alkyne or azide) can be attached via cycloaddition.

| Clickable Handle | Synthetic Reagent Example | Resulting Functionality | Orthogonal Reaction |

| Terminal Alkyne | Pentynoic acid + Coupling Agent | Alkyne-amide-benzenesulfonyl fluoride | CuAAC or SPAAC |

| Azide | 4-Azidobutanoic acid + Coupling Agent | Azide-amide-benzenesulfonyl fluoride | CuAAC or SPAAC |

This approach provides greater flexibility and modularity in the design of experiments for proteomics, drug target identification, and the study of complex biological systems.

Molecular Mechanisms of Action and Biological Reactivity

Covalent Adduct Formation with Nucleophilic Residues

The inhibitory activity of AEBSF stems from its sulfonyl fluoride (B91410) moiety, which is highly reactive towards nucleophilic amino acid side chains. This reactivity leads to the formation of stable, covalent adducts, effectively and irreversibly blocking the catalytic function of the target enzyme.

Irreversible Modification of Active Site Serines and Cysteines in Biological Targets

The primary mechanism of action for AEBSF involves the sulfonylation of the hydroxyl group of the active site serine residue in serine proteases. chromnet.netwikipedia.orgsigmaaldrich.com This reaction forms a stable sulfonyl-enzyme derivative, rendering the enzyme inactive. wikipedia.orgsigmaaldrich.com The covalent modification results in a mass increase of 183 Da for the modified protein. While serine is the principal target, AEBSF has also been shown to inhibit certain cysteine proteases. chromnet.net

Reactivity with Other Context-Specific Amino Acid Side Chains (e.g., Threonine, Lysine, Tyrosine, Histidine)

Beyond its primary targets, AEBSF can also react with other nucleophilic amino acid residues, although this is often considered an "off-target" effect. wikipedia.org Depending on the specific protein structure and experimental conditions, AEBSF can form covalent adducts with the side chains of tyrosine, lysine, and histidine. wikipedia.orgnih.gov In some instances, threonine has also been identified as a potential target for modification by sulfonyl fluoride compounds. nih.gov These non-specific modifications can sometimes be problematic in sensitive proteomics applications. wikipedia.org

Enzymatic Inhibition Modalities and Specificity Profiles

AEBSF exhibits a broad specificity, inhibiting a wide range of serine proteases and, to a lesser extent, some non-protease enzymes. Its effectiveness is comparable to or, in some cases, better than other common serine protease inhibitors like PMSF and DFP. sigmaaldrich.com

General Mechanisms of Serine Protease Inhibition

As a sulfonylating agent, AEBSF irreversibly inhibits serine proteases by acylating the active site of the enzyme. gendepot.com The sulfonyl fluoride group reacts with the highly reactive serine residue at the enzyme's active center, which is crucial for the catalytic hydrolysis of peptide bonds. sigmaaldrich.com This reaction leads to the formation of a stable, acylated enzyme, resulting in a loss of proteolytic activity. sigmaaldrich.com

Inhibition of Specific Protease Families and Isozymes (e.g., Trypsin-like, Chymotrypsin-like, Site-1-Protease (S1P), Subtilisin Kexin Isozyme-1 (SKI-1), TMPRSS2)

AEBSF is a broad-spectrum inhibitor that targets a variety of serine proteases, including trypsin, chymotrypsin, plasmin, kallikrein, and thrombin. wikipedia.orgcfplus.cz It has been shown to inhibit trypsin-like serine proteases, which can play a role in apoptosis. nih.gov The compound is also a potent inhibitor of Site-1-Protease (S1P), a key enzyme in cholesterol regulation, making it a valuable tool for studying cholesterol metabolism. wikipedia.orgnih.gov Furthermore, AEBSF has been shown to inhibit the activity of TMPRSS2, a transmembrane serine protease that is crucial for the entry of certain viruses, including respiratory syncytial virus (RSV) and coronaviruses. nih.govnih.gov

Below is a table summarizing the inhibitory activity of AEBSF on various serine proteases compared to other inhibitors.

| Serine Protease | kapp/I (I x mol-1 x s-1) for AEBSF |

|---|---|

| Plasmin | Data not available in provided sources |

| Plasma Kallikrein | Data not available in provided sources |

| Thrombin | Data not available in provided sources |

| Glandular Kallikrein | Data not available in provided sources |

| Trypsin | Data not available in provided sources |

| Chymotrypsin | Data not available in provided sources |

Note: Specific kapp/I values were mentioned as being in a table in a source, but the actual values were not provided in the text. sigmaaldrich.com

Modulation of Non-Protease Enzyme Activities (e.g., NADPH Oxidase, Acetylcholinesterase)

In addition to its well-documented effects on proteases, AEBSF has been shown to modulate the activity of certain non-protease enzymes. It is a known inhibitor of NADPH oxidase activation in vitro. rndsystems.comnih.gov AEBSF appears to interfere with the assembly of the NADPH oxidase complex by affecting the binding of cytosolic components to the membrane-associated cytochrome b559. nih.govresearchgate.net The sulfonyl fluoride group is essential for this inhibitory activity. nih.govresearchgate.net AEBSF has also been reported to be a potent and irreversible inhibitor of PAF-degrading acetylhydrolase. nih.gov

Structure-Activity Relationship (SAR) Studies on Covalent Binding and Inhibition Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 4-(Aminomethyl)benzenesulfonyl fluoride (AMBSF) influences its ability to form covalent bonds with biological targets and exert its inhibitory effects. The molecule can be conceptually divided into two key components: the electrophilic sulfonyl fluoride (-SO₂F) group, which acts as the reactive "warhead," and the 4-(aminomethyl)benzene scaffold, which provides the framework for target recognition and can be modified to alter potency and selectivity.

The sulfonyl fluoride moiety is the cornerstone of the molecule's covalent reactivity. This group is a bioisostere of a sulfonate ester transition state and functions as an effective electrophile that reacts with nucleophilic amino acid residues at the active site of target enzymes. rsc.org Research on analogous compounds has unequivocally demonstrated that the presence of the sulfonyl fluoride group is essential for inhibitory activity. This group is known to covalently modify not only the canonical serine residues in proteases but also other context-specific nucleophiles such as tyrosine, lysine, and histidine residues. rsc.orgwikipedia.org The reaction, typically a nucleophilic substitution, results in the formation of a stable sulfonate ester linkage between the inhibitor and the enzyme, leading to irreversible inactivation. sigmaaldrich.com

While specific quantitative SAR data for a broad series of AMBSF analogs are not extensively documented in publicly available literature, general principles for benzenesulfonyl fluoride inhibitors can be summarized. The nature and position of substituents on the benzene (B151609) ring significantly influence the inhibitor's efficacy and selectivity.

The table below summarizes the key structural requirements for the inhibitory activity of benzenesulfonyl fluoride-based covalent inhibitors.

| Structural Component | Modification/Requirement | Impact on Covalent Binding & Inhibition Efficacy |

| Sulfonyl Fluoride (-SO₂F) | Presence of the group is mandatory. | Essential for covalent bond formation with nucleophilic residues (e.g., Ser, Tyr, Lys) on the target enzyme. Its absence completely abolishes irreversible inhibitory activity. rsc.org |

| Benzene Ring | Serves as the central scaffold. | Provides a rigid structure to correctly position the sulfonyl fluoride warhead and the para-substituent within the enzyme's binding pocket. |

| Substituent at Para-position | Aminoalkyl groups (e.g., aminomethyl, aminoethyl). | Generally confers higher activity compared to other functional groups like amidines for certain targets. The primary amine offers a site for further chemical elaboration to improve target specificity and binding affinity. nih.gov |

| Substituent at Para-position | Extension of the alkyl chain (e.g., aminomethyl vs. aminoethyl). | Can influence binding affinity and interaction with specific sub-pockets of the target enzyme. The optimal chain length is target-dependent. |

Applications As Chemical Probes and Tools in Chemical Biology

Protein Target Identification and Validation Research

The identification of protein targets is a critical step in understanding the mechanism of action of small molecules and in the development of new therapeutic agents. AMBSF, often in the form of its hydrochloride salt AEBSF, has been utilized in proteomics to identify and validate protein targets.

One of the key methodologies involves the covalent modification of target proteins by AMBSF. This modification results in a predictable mass increase in the protein, which can be detected by mass spectrometry. For instance, studies on human plasma proteins have shown that AEBSF covalently modifies proteins, leading to a mass increase of 183 Da. This characteristic mass shift allows for the confident identification of proteins that have been targeted by the inhibitor.

The general workflow for target identification using AMBSF involves treating a complex biological sample, such as cell lysate or plasma, with the compound. The proteins are then separated, often by two-dimensional gel electrophoresis, and the modified proteins can be identified by comparing the protein spots with an untreated control. Subsequent analysis of the identified protein spots by techniques like MALDI-TOF mass spectrometry can confirm the covalent modification and pinpoint the specific protein target.

This approach has been successfully applied to identify targets in human plasma, where the inclusion of a protease inhibitor cocktail containing AEBSF led to a noticeable shift in the isoelectric point (pI) of several protein isoforms, particularly Apolipoprotein A1. Further investigation revealed that this shift was a direct result of covalent modification by AEBSF.

Table 1: Application of AMBSF/AEBSF in Protein Target Identification

| Methodology | Key Principle | Outcome | Reference |

|---|---|---|---|

| Mass Spectrometry-based Proteomics | Covalent modification of target proteins by AMBSF/AEBSF leads to a specific mass increase (183 Da). | Identification and validation of specific protein targets in complex biological samples. |

Enzyme Active Site Mapping and Substrate Profiling

The irreversible nature of the interaction between AMBSF and serine proteases makes it a valuable tool for mapping the active sites of these enzymes. By covalently binding to the active site serine residue, AMBSF effectively "tags" this critical component of the enzyme's catalytic machinery.

The mechanism of inhibition involves the sulfonyl fluoride (B91410) group of AMBSF reacting with the hydroxyl group of the active site serine. This reaction forms a stable sulfonyl-enzyme conjugate, rendering the enzyme inactive. wikipedia.org The specificity of this interaction allows researchers to infer the presence of a reactive serine residue within the active site of a protein of interest.

Furthermore, by using analogs of AMBSF with different reactive groups or reporter tags, it is possible to gain more detailed information about the topology and substrate specificity of the active site. While AMBSF itself is a broad-spectrum serine protease inhibitor, its core structure can be modified to create more selective probes for specific enzymes.

Investigation of Protein Function and Interactions in Biological Systems

AMBSF and its derivatives have been instrumental in elucidating the function of specific proteins and their roles in complex biological pathways. By selectively inhibiting the activity of a target protein, researchers can observe the downstream consequences and thereby infer the protein's function.

A notable example is the use of AEBSF in studies of cholesterol regulation. AEBSF is a potent inhibitor of Site-1-protease (S1P), a serine protease located in the Golgi apparatus. wikipedia.org S1P is responsible for activating the sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in cholesterol and fatty acid metabolism. By inhibiting S1P with AEBSF, researchers can effectively block the activation of SREBPs and study the resulting effects on gene expression and lipid metabolism. wikipedia.org

Another application of AMBSF is in the study of protein processing and stability. For instance, AEBSF has been shown to inhibit the proteolytic cleavage of Dicer, a key enzyme in the microRNA biogenesis pathway. researchgate.net This finding suggests that a serine protease is involved in the regulation of Dicer activity and stability, providing new insights into the post-translational regulation of this critical enzyme. researchgate.net

These examples highlight the power of AMBSF as a chemical tool to dissect complex biological systems and uncover the roles of individual proteins in cellular processes.

Utility in Proteomic Sample Preparation and Preservation

The primary and most widespread application of AMBSF, particularly as AEBSF, is as a protease inhibitor in proteomic sample preparation. Endogenous proteases present in biological samples can rapidly degrade proteins upon cell lysis, leading to inaccurate and artifactual results. The inclusion of protease inhibitors is therefore essential to maintain the integrity of the proteome during experimental procedures.

AEBSF is a common component of protease inhibitor cocktails due to its broad specificity against serine proteases such as trypsin, chymotrypsin, plasmin, and thrombin. wikipedia.orggbiosciences.com Unlike some other serine protease inhibitors like PMSF, AEBSF is water-soluble and more stable at lower pH values, making it a more convenient and reliable choice for many applications. wikipedia.org

The use of AEBSF in sample preparation ensures that the protein profiles observed are a true representation of the in vivo state, free from the artifacts of proteolytic degradation. This is particularly crucial in comparative proteomic studies where subtle changes in protein abundance or modification state are being investigated.

Table 2: Properties of AEBSF as a Protease Inhibitor

| Property | Description | Reference |

|---|---|---|

| Target Enzymes | Chymotrypsin, kallikrein, plasmin, thrombin, trypsin | wikipedia.orggbiosciences.com |

| Mechanism of Action | Irreversible covalent modification of the active site serine residue | wikipedia.org |

| Solubility | Water-soluble | wikipedia.orggbiosciences.com |

| Stability | More stable than PMSF at low pH | wikipedia.org |

Role in Biological Pathway Elucidation and Cellular Process Modulation

Research on Endoplasmic Reticulum Stress Pathways and Associated Transcription Factors

4-(Aminomethyl)benzenesulfonyl fluoride (B91410) (AEBSF) has been instrumental in dissecting the complex signaling cascades of the endoplasmic reticulum (ER) stress response, also known as the unfolded protein response (UPR). The UPR is primarily mediated by three ER-resident transmembrane proteins: inositol-requiring enzyme 1α (IRE1α), protein kinase R-like ER kinase (PERK), and activating transcription factor 6 (ATF6).

Research has demonstrated that AEBSF can block the ER stress-induced cleavage of ATF6. nih.gov ATF6 is a key transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P). nih.gov This cleavage releases a soluble, active transcription factor fragment that moves to the nucleus to upregulate genes involved in protein folding and quality control. nih.gov AEBSF, acting as a serine protease inhibitor, effectively inhibits S1P, thereby preventing the activation of the ATF6 pathway. nih.gov

In a rat model of cerebral ischemia/reperfusion injury, a condition known to induce significant ER stress, treatment with AEBSF led to a marked reduction in key ER stress biomarkers. nih.gov Specifically, the expression of glucose-regulated protein 78 (GRP78), phosphorylated eukaryotic initiation factor 2α (p-eIF2α), and CCAAT-enhancer-binding protein homologous protein (CHOP) was significantly decreased in AEBSF-treated subjects. nih.gov GRP78 is a master regulator of the UPR, while p-eIF2α and CHOP are downstream effectors of the PERK pathway, which is responsible for attenuating global protein synthesis and can induce apoptosis under prolonged stress. jkaoms.org The levels of IRE1α, however, remained unchanged in this study. nih.gov These findings highlight AEBSF's role in mitigating ER stress primarily through the PERK and ATF6 pathways.

Table 1: Effect of AEBSF on ER Stress Pathway Components

| Pathway Component | Effect of AEBSF Treatment | Associated Pathway | Reference |

|---|---|---|---|

| ATF6 Cleavage | Inhibited/Blocked | ATF6 | nih.gov |

| GRP78 | Decreased Expression | General ER Stress | nih.gov |

| p-eIF2α | Decreased Levels | PERK | nih.gov |

| CHOP | Decreased Expression | PERK | nih.gov |

| IRE1α | No Change Observed | IRE1α | nih.gov |

Studies on Oxidative Stress Mechanisms in Cellular Models

AEBSF has been identified as a potent inhibitor of oxidative stress, primarily through its action on NADPH oxidase. nih.govplos.orgresearchgate.netnih.gov This enzyme complex is a major source of reactive oxygen species (ROS) in various cell types, including phagocytes and inflammatory cells. nih.govnih.gov By inhibiting NADPH oxidase, AEBSF effectively reduces the production of superoxide (B77818) radicals (O₂⁻), which are precursors to other damaging ROS. nih.govmdpi.com This inhibitory action occurs at the activation step of the enzyme complex and does not interfere with the subsequent electron flow or act as a radical scavenger itself. nih.gov

Studies in a cell-free system have shown that AEBSF prevents the amphiphile-dependent activation of NADPH oxidase. nih.gov The inhibitory effect appears to be mediated through a direct effect on cytochrome b559, a membrane-associated component of the oxidase complex, interfering with the binding of cytosolic components p47(phox) and p67(phox). nih.gov

In a mouse model of allergic airway disease, treatment with AEBSF was shown to suppress oxidative stress, as evidenced by a reduction in the levels of 8-isoprostane in the bronchoalveolar lavage fluid (BALF). plos.orgnih.gov 8-isoprostane is a reliable biomarker of lipid peroxidation and oxidative stress. Furthermore, in a model of cerebral ischemia, AEBSF treatment decreased the expression of neuronal nitric oxide synthase (nNOS), an enzyme that can contribute to oxidative and nitrosative stress. nih.gov The generation of ROS is a common consequence of brain insults and contributes to neuronal death. researchgate.net By inhibiting the excessive generation of ROS, AEBSF has been shown to lessen seizure-induced cell death in experimental models. researchgate.net

Investigation of Autophagy Regulation and its Biological Implications

The interplay between ER stress, oxidative stress, and autophagy forms a critical axis in determining cell fate under stress conditions. Research has implicated AEBSF in the modulation of autophagy, a cellular process for degrading and recycling damaged organelles and proteins.

In a study investigating the neuroprotective effects of AEBSF in a rat model of cerebral ischemia, the compound was found to significantly impact autophagy. nih.gov Following ischemia and reperfusion, there is typically an alteration in autophagy markers. Treatment with AEBSF was shown to reverse the trends of key autophagy biomarkers. nih.gov Specifically, it influenced the ratio of LC3B II to α-tubulin and the levels of Beclin1 and SQSTM1 (also known as p62). nih.gov LC3B-II is associated with the formation of autophagosomes, while Beclin1 is crucial for the initiation of autophagy. SQSTM1 is a receptor for cargo destined for autophagic degradation and its levels are often inversely correlated with autophagic flux. The study concluded that AEBSF mitigates ischemic brain damage in part by inhibiting autophagy. nih.gov

This modulation of autophagy by AEBSF, in conjunction with its effects on ER and oxidative stress, suggests its potential as a tool to study the complex molecular crosstalk that represents a "vicious cycle" leading to neuronal death after acute injuries to the central nervous system. nih.gov

Table 2: Impact of AEBSF on Autophagy Biomarkers in Cerebral Ischemia

| Autophagy Biomarker | Effect of AEBSF Treatment | Biological Role | Reference |

|---|---|---|---|

| LC3B II/α-tubulin | Trend Reversed | Autophagosome formation | nih.gov |

| Beclin1 | Trend Reversed | Autophagy initiation | nih.gov |

| SQSTM1/p62 | Trend Reversed | Autophagic cargo receptor | nih.gov |

Modulation of Cellular Adhesion Processes and Extracellular Matrix Remodeling

The integrity and composition of the extracellular matrix (ECM) are dynamically regulated by a balance between synthesis and degradation. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are key players in the degradation of ECM components. wikipedia.org The activity of MMPs is tightly controlled, and their activation from inactive proenzymes often involves serine proteases. plos.orgnih.gov

As a broad-spectrum serine protease inhibitor, AEBSF can indirectly modulate ECM remodeling by preventing the activation of certain MMPs. plos.org For instance, in a model of cerebral ischemia, AEBSF treatment was associated with a decrease in pro-MMP-9, a gelatinase involved in the breakdown of type IV collagen, a major component of the basal lamina. nih.gov This suggests a role for AEBSF in preserving the integrity of the ECM under pathological conditions. Serine proteases are known to be involved in tissue remodeling by activating not only MMPs but also other proteases like urokinase. plos.orgnih.gov By inhibiting these upstream activators, AEBSF can influence the broader proteolytic cascade that governs ECM turnover.

Impact on Cholesterol Regulatory Gene Studies via Enzyme Inhibition

AEBSF is a widely utilized tool in the study of cholesterol homeostasis due to its potent and selective inhibition of Site-1 Protease (S1P). wikipedia.org S1P is a crucial serine protease located in the Golgi apparatus that activates the sterol regulatory element-binding proteins (SREBPs). nih.govwikipedia.org SREBPs are master transcription factors that control the expression of a suite of genes involved in the synthesis and uptake of cholesterol and fatty acids. wikipedia.org

By inhibiting S1P, AEBSF prevents the proteolytic processing of SREBPs, thereby blocking their activation and subsequent translocation to the nucleus. wikipedia.org This allows researchers to characterize the downstream consequences of SREBP inhibition and its influence on cholesterol regulation. wikipedia.org

Furthermore, in a study on Dengue virus (DENV) infection, which relies on host cell lipids for replication, AEBSF was shown to significantly inhibit the expression of key cholesterol-related genes. nih.gov These included 3-hydroxy-3-methyl-glutaryl-CoA synthase (HMGCS), 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), and the low-density lipoprotein receptor (LDLR). nih.gov HMGCR is the rate-limiting enzyme in the cholesterol biosynthesis pathway. The study confirmed that AEBSF significantly inhibited HMGCR activity and reduced intracellular cholesterol synthesis, demonstrating a direct impact on the cholesterol metabolic pathway. nih.gov

Investigation of Inflammatory Responses and Immune Modulation

AEBSF has demonstrated significant immunomodulatory and anti-inflammatory properties in various experimental models. nih.govplos.orgnih.gov As a serine protease inhibitor, it can interfere with the activity of proteases involved in immune development and inflammatory mechanisms. nih.gov

In murine models of allergic rhinitis and allergic airway disease, AEBSF treatment has been shown to attenuate allergic inflammation. nih.govnih.gov This is achieved through several mechanisms:

Reduction of Th2 Cytokine Response: AEBSF treatment significantly decreased the levels of key Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). nih.govplos.orgnih.gov It also reduced the expression of the Th2 master transcription factor GATA-3 and lowered serum levels of Immunoglobulin E (IgE). nih.govnih.gov

Enhancement of Anti-Inflammatory Cytokines: The treatment led to a significant increase in the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govplos.orgnih.gov

Induction of Regulatory T cells (Tregs): AEBSF was found to induce the population of CD4+CD25+Foxp3+ regulatory T cells, which are crucial for maintaining immune tolerance and suppressing allergic responses. nih.gov This was evidenced by increased Foxp3 mRNA levels. nih.gov

Table 3: Immunomodulatory Effects of AEBSF in Allergic Inflammation Models

| Immune Parameter | Effect of AEBSF Treatment | Outcome | Reference |

|---|---|---|---|

| Serum IgE | Decreased | Reduction of allergic sensitization | nih.govnih.gov |

| GATA-3 mRNA | Decreased | Downregulation of Th2 response | nih.gov |

| IL-4, IL-5, IL-13 | Decreased | Attenuation of Th2-mediated inflammation | nih.govplos.orgnih.gov |

| IL-10 | Increased | Enhancement of anti-inflammatory response | nih.govplos.orgnih.gov |

| CD4+CD25+Foxp3+ T cells | Increased | Induction of immune tolerance | nih.gov |

Additionally, studies on human macrophages have shown that while AEBSF does not inhibit the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), it does block the lysis of leukemic cells by these macrophages. nih.gov This suggests that a serine protease susceptible to AEBSF is involved in the activation of macrophages and the regulation of antitumor effector molecules other than TNF-α. nih.gov

Advanced Characterization and Computational Approaches in 4 Aminomethyl Benzenesulfonyl Fluoride Research

Spectroscopic Techniques for Characterizing Protein Adducts and Modifications

The covalent modification of proteins by 4-(Aminomethyl)benzenesulfonyl fluoride (B91410) is a central aspect of its biological activity. Characterizing these adducts is crucial for understanding its inhibitory mechanisms. Electrospray Ionization-Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Electrospray Ionization-Mass Spectrometry (ESI-MS):

ESI-MS is a highly sensitive technique used to identify and characterize protein modifications. When 4-(Aminomethyl)benzenesulfonyl fluoride reacts with a protein, it forms a covalent bond, resulting in a predictable mass shift. This modification can be detected at both the intact protein level and the peptide level after enzymatic digestion. ucsf.edunih.gov

Research on the closely related compound, 4-(2-aminoethyl) benzenesulfonyl fluoride (AEBSF), provides a strong model for the types of modifications expected with this compound. nih.gov AEBSF is known to covalently modify serine residues in the active sites of serine proteases, leading to the formation of a stable sulfonyl-enzyme complex. wikipedia.org This modification results in a mass increase of 183.0354 Da. wikipedia.org ESI-MS can precisely measure this mass addition, confirming the covalent adduction.

Furthermore, tandem mass spectrometry (MS/MS) is employed to pinpoint the exact amino acid residues that have been modified. nih.gov By fragmenting the modified peptides, researchers can generate a spectrum of fragment ions that allows for the precise localization of the modification site. nih.govbiorxiv.org Studies with AEBSF have shown that in addition to the targeted serine residues, other nucleophilic residues such as tyrosine, lysine, and histidine can also be modified. nih.govwikipedia.org

Key Findings from Mass Spectrometry Studies of Related Compounds:

| Analytical Approach | Observation | Significance |

| Middle-up & Bottom-up LC-MS | Identification of specific modified amino acids (e.g., Tyr177, Lys250 in a monoclonal antibody treated with AEBSF). nih.gov | Confirms off-target modifications and their locations, which is critical for assessing specificity and potential side effects. |

| MALDI-TOF MS | Detection of a 183 Da mass increase in peptides from proteins incubated with AEBSF. | Provides direct evidence of covalent adduct formation. |

| Differential Tandem Mass Spectrometry | Agnostic discovery of peptide modifications without prior knowledge of the mass shift. nih.gov | Enables the identification of unexpected or novel protein adducts. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹⁹F NMR, offers a powerful, non-destructive method for studying protein-ligand interactions and conformational changes resulting from covalent modification. researchgate.netnih.govnih.gov The presence of a fluorine atom in this compound makes it an ideal candidate for ¹⁹F NMR studies. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, and its chemical shift is highly sensitive to the local electronic environment. nih.govnih.govresearchgate.net

When this compound binds to and modifies a protein, the chemical shift of the fluorine atom will change, providing a sensitive reporter of the binding event and the nature of the local environment at the modification site. researchgate.neted.ac.uk This technique can be used to:

Monitor the kinetics of the covalent modification reaction in real-time.

Characterize the conformational state of the modified protein. nih.govresearchgate.net

Study the interactions of the modified protein with other molecules.

While specific NMR studies characterizing protein adducts of this compound are not extensively documented in publicly available literature, the principles established from studies with other fluorinated probes are directly applicable. nih.govnih.govresearchgate.netnih.gov

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are indispensable computational tools for predicting and analyzing the binding of small molecules like this compound to their protein targets. rjptonline.orgresearchgate.net These methods provide a three-dimensional representation of the ligand-protein complex, offering insights into the binding mode, affinity, and the key intermolecular interactions that stabilize the complex. mdpi.comnih.gov

The general workflow for a molecular docking study involves:

Preparation of the Protein Structure: A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) or generated through homology modeling.

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site of the protein.

Scoring and Analysis: A scoring function estimates the binding affinity for each pose, and the top-ranked poses are analyzed to identify key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. mdpi.com

These studies can rationalize the observed inhibitory activity and selectivity of this compound and guide the design of new analogs with improved properties. For instance, docking studies can reveal why the compound preferentially binds to certain proteins over others and how modifications to its structure might enhance binding affinity or alter its interaction profile.

Quantum Chemical Calculations and Theoretical Analysis of Reactivity and Basicity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, reactivity, and properties of molecules like this compound. These theoretical approaches can elucidate aspects that are difficult to probe experimentally.

Analysis of Reactivity: The reactivity of the sulfonyl fluoride group is central to the mechanism of action of this compound. Quantum chemical calculations can be used to:

Calculate the distribution of electron density and identify electrophilic and nucleophilic sites within the molecule.

Determine the energies of the frontier molecular orbitals (HOMO and LUMO), which are key indicators of chemical reactivity.

Model the reaction pathway of the sulfonylation of an amino acid residue, providing insights into the transition state and activation energy of the reaction.

Analysis of Basicity: The aminomethyl group imparts basicity to the molecule. The pKa of this group is a critical parameter that influences the compound's solubility, membrane permeability, and interaction with biological targets at physiological pH. Quantum chemical methods can be used to calculate the proton affinity and pKa of the amino group, providing a theoretical basis for its behavior in different environments.

While specific quantum chemical studies on this compound are not widely published, research on related sulfonyl compounds demonstrates the utility of these methods. acs.orgresearchgate.net

In Silico Prediction of Biological Activity and Selectivity Profiles

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activity, selectivity, and pharmacokinetic properties of compounds, thereby reducing the time and cost of experimental screening. iapchem.orgrsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govjocpr.comresearchgate.netmdpi.com By developing a QSAR model for a class of inhibitors that includes this compound, it is possible to:

Predict the inhibitory potency of new, unsynthesized analogs.

Identify the key molecular descriptors (e.g., steric, electronic, hydrophobic properties) that are most important for activity.

Guide the design of more potent and selective inhibitors.

ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: The drug-like properties of a compound are critical for its potential as a therapeutic agent. In silico tools can predict a range of ADME properties for this compound, such as:

Aqueous solubility

Intestinal absorption nih.gov

Blood-brain barrier penetration

Plasma protein binding nih.gov

Metabolic stability

These predictions help to assess the compound's potential bioavailability and to identify any potential liabilities that may need to be addressed through chemical modification. rsc.orgnih.govresearchgate.net

Predicted ADME Properties for a Representative Sulfonamide Structure:

| Property | Predicted Value/Classification | Implication for Drug Development |

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeation | Low | May have limited central nervous system effects. |

| CYP450 Inhibition | Non-inhibitor of major isoforms | Lower potential for drug-drug interactions. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free concentration. |

Note: The values in this table are illustrative for a generic sulfonamide and would need to be specifically calculated for this compound.

Future Directions and Emerging Research Avenues for 4 Aminomethyl Benzenesulfonyl Fluoride Research

Development of Next-Generation Covalent Inhibitors with Enhanced Specificity and Potency

The sulfonyl fluoride (B91410) moiety of 4-(aminomethyl)benzenesulfonyl fluoride is a key electrophilic "warhead" that can form stable covalent bonds with nucleophilic amino acid residues on target proteins. nih.gov This irreversible mode of inhibition offers advantages in terms of potency and duration of action. Future efforts in this area will likely concentrate on refining the design of AMBSF-based covalent inhibitors to achieve greater specificity and potency.

One promising strategy involves the "ligand-first" approach, where the core AMBSF scaffold is elaborated with chemical motifs that confer high-affinity, non-covalent binding to the target protein. wuxiapptec.com This initial binding event serves to orient the sulfonyl fluoride warhead optimally for a rapid and selective covalent reaction with a nearby nucleophilic residue, such as lysine, tyrosine, or serine. nih.govresearchgate.net By tailoring the recognition elements of the molecule, researchers can steer the inhibitor towards a single protein target, minimizing off-target effects.

Furthermore, research into the intrinsic reactivity of the sulfonyl fluoride group itself will be crucial. Studies have shown that substituents on the benzene (B151609) ring can modulate the electrophilicity of the sulfonyl fluoride. nih.gov For instance, electron-donating groups, such as the aminomethyl group in AMBSF, can decrease reactivity, which may be advantageous for achieving greater selectivity and reducing unwanted reactions with biological nucleophiles. nih.gov Future work will likely involve the synthesis and evaluation of a broad panel of AMBSF analogues with varied substituents to fine-tune this reactivity for optimal target engagement.

A key challenge in the development of covalent inhibitors is mitigating the risk of immunogenicity and idiosyncratic toxicity. Next-generation designs will need to incorporate features that ensure the covalent modification is highly specific to the intended target, thereby reducing the potential for unintended interactions with other proteins that could trigger adverse immune responses.

Design of Activity-Based Protein Profiling (ABPP) Probes

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes reactive chemical probes to assess the functional state of enzymes and other proteins within complex biological systems. nih.gov The inherent reactivity of the sulfonyl fluoride group makes this compound an attractive scaffold for the design of novel ABPP probes.

A typical ABPP probe consists of three key components: a reactive group (the "warhead"), a recognition element, and a reporter tag. In the context of AMBSF, the sulfonyl fluoride serves as the warhead. The aminomethyl group provides a convenient handle for chemical modification, allowing for the attachment of various recognition elements and reporter tags.

Future research will focus on designing AMBSF-based probes with tailored recognition elements to target specific protein families. For example, by appending moieties that mimic the natural substrates of certain enzymes, researchers can create probes that selectively label active members of that enzyme class. nih.gov

The reporter tag is another critical component that enables the detection and identification of probe-labeled proteins. A common strategy involves incorporating a bioorthogonal handle, such as an alkyne or azide (B81097), onto the AMBSF scaffold. nih.gov This allows for the subsequent attachment of a reporter molecule, like a fluorophore or biotin (B1667282), via click chemistry for visualization or enrichment of the target proteins. The development of novel AMBSF-based probes with different reporter functionalities will expand the toolkit available to researchers for studying protein activity in living cells and organisms.

Exploration of Novel Biological Targets Beyond Canonical Proteases

While sulfonyl fluorides have been traditionally employed as inhibitors of serine proteases, there is growing evidence that they can react with a broader range of nucleophilic amino acid residues, including lysine, tyrosine, threonine, cysteine, and histidine. nih.govresearchgate.net This expanded reactivity profile opens up the exciting possibility of targeting a wider array of proteins beyond the classical protease families.

Future research will likely leverage unbiased chemoproteomic approaches to identify novel biological targets of this compound and its derivatives. By treating cell lysates or living cells with AMBSF-based probes and subsequently employing mass spectrometry-based proteomics, researchers can identify the specific proteins that are covalently modified. This approach has the potential to uncover previously unknown roles for proteins in various cellular processes and disease states.

The identification of novel targets for AMBSF could have significant therapeutic implications. For example, if a particular AMBSF analogue is found to selectively inhibit a protein that is dysregulated in a specific cancer type, it could serve as a lead compound for the development of a new anti-cancer drug. Furthermore, the discovery of novel targets can provide valuable insights into the molecular mechanisms underlying disease, which can in turn inform the development of new diagnostic and therapeutic strategies.

Advancements in Synthetic Methodologies for Diversified Analogues with Tunable Reactivity

The ability to generate a diverse library of this compound analogues is essential for exploring the full potential of this chemical scaffold. Future research in this area will focus on developing novel and efficient synthetic methodologies to create a wide range of derivatives with tunable reactivity and biological activity.

One area of focus will be the development of robust methods for modifying the aromatic ring of the benzenesulfonyl fluoride core. This could involve the introduction of various substituents at different positions on the ring to modulate the electronic properties and, consequently, the reactivity of the sulfonyl fluoride group. nih.gov For instance, the incorporation of electron-withdrawing groups is expected to increase reactivity, while electron-donating groups will likely decrease it.

Another important avenue of research will be the development of versatile methods for modifying the aminomethyl side chain. This will allow for the attachment of a wide array of recognition elements, reporter tags, and other functional groups. Techniques such as Suzuki cross-coupling and reductive amination can be employed to readily access a diverse set of 2-(aminomethyl)biphenyl precursors for the synthesis of complex AMBSF analogues. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the primary biochemical applications of 4-(Aminomethyl)benzenesulfonyl fluoride in protease inhibition studies?

- Methodological Answer : This compound is a broad-spectrum, irreversible serine protease inhibitor. It covalently modifies the active-site serine residue of enzymes like chymotrypsin, thrombin, and trypsin, preventing substrate access. To use it:

- Dissolve in aqueous buffers (e.g., PBS) at 10–50 mM stock concentrations.

- Add to cell lysates or protein solutions at 0.1–1 mM final concentration to inhibit protease activity during purification .

Q. How is this compound synthesized and purified for laboratory use?

- Synthetic Route : Typically synthesized via nucleophilic substitution of 4-(aminomethyl)phenol with benzenesulfonyl chloride in the presence of pyridine. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are critical when handling this compound?

- Protocols :

- Use PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (causes severe burns; H314 hazard) .

- Store under argon at 4°C in airtight containers to avoid hydrolysis.

- Neutralize spills with 5% sodium bicarbonate before disposal .

Advanced Research Questions

Q. What is the structural basis for the irreversible inhibition mechanism of this compound?

- Mechanism : The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in proteases, forming a stable sulfonate ester. This blocks the catalytic triad (e.g., His57, Asp102 in chymotrypsin). Confirmation via X-ray crystallography shows covalent bond formation at 1.8 Å resolution .

- Kinetic Analysis : Determine inhibition constants (Ki) using progress curve analysis with fluorogenic substrates (e.g., Boc-Ala-Ala-Pro-Arg-AMC for trypsin) .

Q. How can researchers optimize experimental conditions to minimize off-target effects of this inhibitor?

- Optimization Strategies :

- pH Control : Use buffers at pH 7.4 to balance inhibition efficiency and compound stability.

- Concentration Titration : Perform dose-response assays to identify the minimal effective concentration (e.g., IC50 ≈ 5.59 µM for leukemia cells) .

- Combinatorial Inhibition : Pair with EDTA (to inhibit metalloproteases) or E-64 (cysteine protease inhibitor) for specificity .

Q. How should contradictory data on inhibitor efficacy across studies be resolved?

- Common Sources of Contradiction :

- Solvent Interactions : DMSO stock solutions >10% can denature proteases, reducing apparent efficacy. Use <1% DMSO .

- Enzyme Isoforms : Variants like trypsin-κ (resistant to inhibition) may require isoform-specific validation via western blotting .

Q. How does this compound compare to AEBSF and PMSF in protease inhibition?

- Comparative Analysis :

| Property | This compound | AEBSF | PMSF |

|---|---|---|---|

| Solubility in Water | 25 mg/mL | 50 mg/mL | <1 mg/mL |

| Stability (t1/2) | 2 hours (pH 7.4, 25°C) | 8 hours | 30 minutes |

| Selectivity | Broad-spectrum | Enhanced for trypsin-like | Narrow (chymotrypsin) |

- Methodological Note : AEBSF is preferred for long-term experiments due to higher stability, while PMSF requires frequent dosing .

Q. What analytical techniques validate the structural integrity of synthesized this compound?

- Techniques :

- NMR : <sup>19</sup>F NMR (δ = −38 ppm) confirms sulfonyl fluoride integrity .

- Mass Spectrometry : ESI-MS m/z 239.70 [M+H]<sup>+</sup> .

- FTIR : Peaks at 1370 cm<sup>−1</sup> (S=O) and 850 cm<sup>−1</sup> (C-F) .

Q. How can the core structure of this compound be modified to enhance inhibitory properties?

- Structure-Activity Relationship (SAR) :

- Introduce electron-withdrawing groups (e.g., -CF3) at the para position to increase electrophilicity of the sulfonyl fluoride.

- Replace the aminomethyl group with a polyethylene glycol (PEG) chain to improve solubility .

- Synthetic Example : 4-(4-Acetamidophenyl)benzenesulfonyl fluoride shows enhanced stability and potency against HDACs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.